molecular formula C24H25NO3 B2774885 5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one CAS No. 898456-86-5

5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B2774885
CAS No.: 898456-86-5
M. Wt: 375.468
InChI Key: BWQCVLBDWXRSGB-UHFFFAOYSA-N
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Description

5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one is a complex organic compound that features a quinoline and pyranone moiety

Scientific Research Applications

5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline ring, followed by the attachment of the pyranone moiety. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-diethylamino-phenyl)-2H-quinolin-1-yl-phenyl-methanone: Another quinoline derivative with different functional groups.

    2-(4-methoxyphenyl)-2H-quinolin-1-yl-phenyl-methanone: Similar structure but with a methoxy group instead of a dimethylphenyl group.

Uniqueness

5-[(2,5-dimethylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-4-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-17-9-10-18(2)20(12-17)15-28-24-16-27-21(13-23(24)26)14-25-11-5-7-19-6-3-4-8-22(19)25/h3-4,6,8-10,12-13,16H,5,7,11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQCVLBDWXRSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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